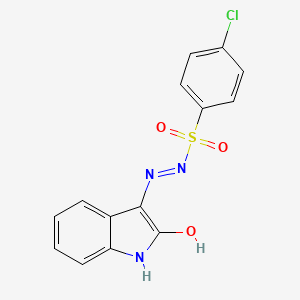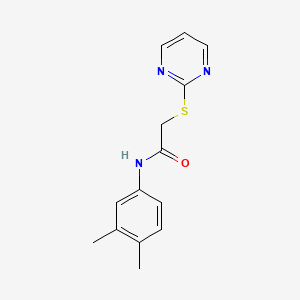![molecular formula C12H11ClN2O3S2 B5723425 N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5723425.png)
N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide, also known as CAY10566, is a small molecule inhibitor that has been widely used in scientific research. This compound is a member of the thiazole family and is known for its ability to inhibit the activity of a specific protein kinase.
Mécanisme D'action
The mechanism of action of N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide involves the inhibition of specific protein kinases. This compound binds to the ATP-binding site of these kinases, preventing the phosphorylation of downstream targets. This inhibition can lead to a variety of cellular effects, including the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein kinase that is being inhibited. Inhibition of PDK1, for example, has been shown to lead to the inhibition of Akt and the induction of apoptosis in cancer cells. Inhibition of SGK1 has been shown to lead to the inhibition of cell proliferation in breast cancer cells. These effects are dependent on the specific cellular context and the downstream targets of the inhibited kinase.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide in scientific research has several advantages. This compound is highly specific for its target kinases, allowing for the selective inhibition of specific cellular processes. In addition, this compound is relatively easy to synthesize and has been extensively characterized in the literature. However, there are also limitations to the use of this compound. The effects of this compound are dependent on the cellular context and the specific downstream targets of the inhibited kinase. In addition, this compound may have off-target effects on other kinases or cellular processes.
Orientations Futures
There are several future directions for the use of N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide in scientific research. One potential direction is the development of more specific inhibitors of specific protein kinases. Another potential direction is the use of this compound in combination with other targeted therapies to enhance the efficacy of cancer treatments. Finally, the use of this compound in animal models may provide insights into the role of specific protein kinases in disease progression and may lead to the development of new therapies for a variety of diseases.
Méthodes De Synthèse
The synthesis of N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-5-chlorothiazole in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to yield the final product. This synthesis method has been described in detail in several scientific publications, including the Journal of Medicinal Chemistry.
Applications De Recherche Scientifique
N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has been used extensively in scientific research as a tool to study the role of specific protein kinases in various cellular processes. This compound has been shown to inhibit the activity of a number of protein kinases, including PDK1, SGK1, and Akt. These kinases are involved in a variety of cellular processes, including cell growth, survival, and metabolism.
Propriétés
IUPAC Name |
N-[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S2/c1-7-3-5-9(6-4-7)20(17,18)11-10(13)19-12(15-11)14-8(2)16/h3-6H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKQIUPXRAHBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-bromo-4-methylphenyl)-2-furyl]methanol](/img/structure/B5723342.png)
![{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5723348.png)

![2-(4-bromo-2-cyanophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5723352.png)
![methyl 5-[(2-methoxy-4-propionylphenoxy)methyl]-2-furoate](/img/structure/B5723361.png)
![N-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5723362.png)


![ethyl 3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723390.png)
![1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5723395.png)
![1-methyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5723403.png)
![1-(4-fluorophenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5723405.png)
![N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5723410.png)
